Cyazofamid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.107 at pH 7; 0.121 at pH 5; 0.109 at pH 9 (all in mg/L at 20 °C)

Synonyms

Canonical SMILES

Mode of Action

Cyazofamid is a unique fungicide belonging to the cyanoimidazole chemical class. Its primary mode of action involves disrupting the energy production process within fungal cells. It specifically targets the Qi site (ubiquinone reducing site) of complex III in the mitochondrial respiratory chain, thereby inhibiting electron transfer and ultimately hindering the production of ATP (adenosine triphosphate), the cell's primary energy source. []

This unique mode of action differentiates Cyazofamid from other fungicides, offering potential benefits in terms of managing resistance development in fungal populations.

Target Pathogens and Applications

Cyazofamid exhibits broad-spectrum activity against various fungal pathogens affecting a range of crops, including:

- Oomycetes: Late blight (Phytophthora infestans) in potato and tomato, downy mildew (Phytophthora phaseoli) in soybean, and downy mildew (Plasmopara viticola) in grape. []

- Ascomycetes: Powdery mildew (Podosphaera xanthii) in cucurbits and powdery mildew (Erysiphe graminis f. sp. tritici) in wheat. []

Due to its locally systemic properties, Cyazofamid is primarily used as a preventative or protectant fungicide. It is typically applied through foliar sprays to the targeted crops before the onset of disease or during the early stages of infection.

Environmental Fate and Considerations

Research on the environmental fate of Cyazofamid suggests that it exhibits moderate to low persistence in soil, with a reported half-life ranging from 4.6 to 11 days. [, ] However, its primary metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), has been shown to be more persistent, requiring additional research to fully understand its environmental behavior. []

Furthermore, studies indicate that processing steps such as washing and peeling can significantly reduce the residual levels of both Cyazofamid and CCIM in treated crops, contributing to their overall safety in the food chain. []

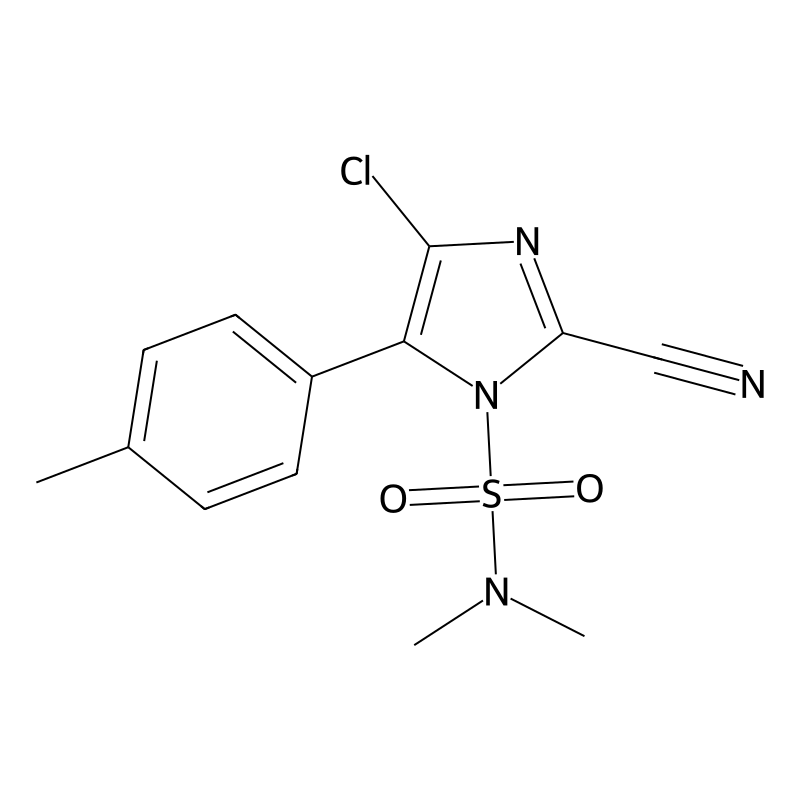

Cyazofamid is a synthetic compound classified as a foliar fungicide, primarily used in agriculture for the control of various fungal diseases, particularly those caused by Oomycete fungi. Its chemical structure is defined as 4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide, with the molecular formula C₁₃H₁₃ClN₄O₂S. This compound exhibits a unique mode of action by inhibiting all stages of fungal development, making it effective against pathogens such as Phytophthora and Pythium species .

Cyazofamid's fungicidal activity targets the Qi center of Coenzyme Q – cytochrome c reductase within the mitochondria of oomycete fungi [, ]. This enzyme complex plays a crucial role in the fungal respiratory chain. Binding to the Qi center disrupts electron transfer, ultimately inhibiting fungal respiration and leading to cell death [].

Other Reactions

While specific details on decomposition pathways are limited, cyazofamid likely undergoes typical degradation reactions in the environment, involving hydrolysis and breakdown by microorganisms [].

- Acute Toxicity: Technical grade cyazofamid exhibits minimal to moderate acute toxicity in oral, dermal, and inhalation tests [].

- Skin and Eye Irritation: It is minimally irritating to the eyes and skin [].

- Dermal Sensitization: It is a weak dermal sensitizer [].

- Environmental Impact: Studies suggest a good environmental profile with low persistence in soil []. However, further research is needed to fully assess its impact on non-target organisms.

The primary metabolic pathways in biological systems involve the conversion of cyazofamid to CCIM shortly after administration, followed by further degradation to CCBA in mammals and plants .

The biological activity of cyazofamid is characterized by its fungicidal properties. It effectively inhibits fungal growth by targeting multiple stages of the fungal life cycle. Studies have shown that cyazofamid has minimal acute toxicity to mammals but poses moderate risks to non-target organisms such as aquatic life and birds . Its metabolites, particularly CCIM, exhibit varying levels of toxicity; while cyazofamid itself is categorized as having low toxicity, CCIM has been noted for its higher acute toxicity potential .

The synthesis of cyazofamid involves multi-step organic reactions that typically include the formation of the imidazole ring and subsequent functionalization with a sulfonamide group. Specific methods may vary among manufacturers but generally follow similar pathways involving chlorination and cyanation reactions. Detailed protocols for synthesis are often proprietary but typically require careful control of reaction conditions to ensure yield and purity .

Cyazofamid is primarily used in agriculture as a fungicide for crops such as tomatoes, grapes, and ornamental plants. Its effectiveness against Oomycete pathogens makes it a valuable tool in integrated pest management strategies. Additionally, cyazofamid's low persistence in soil and water reduces environmental impact compared to other fungicides .

Research on cyazofamid's interactions with other compounds indicates that it can be affected by environmental factors such as pH and temperature, which influence its stability and degradation rates. In metabolic studies involving animals, cyazofamid was shown to be rapidly absorbed and metabolized, with CCIM being the predominant metabolite found in tissues shortly after administration . Furthermore, interaction studies have highlighted that while cyazofamid itself does not exhibit significant bioaccumulation potential, its metabolites may behave differently in biological systems .

Several compounds share structural or functional similarities with cyazofamid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Azoxystrobin | C₁₈H₁₈N₄O₄S | Broad-spectrum fungicide; targets mitochondrial respiration |

| Dimethomorph | C₁₄H₁₅N₃O₄S | Primarily effective against Oomycetes; inhibits cell wall synthesis |

| Metalaxyl | C₁₅H₁₅N₂O₄S | Systemic action; targets RNA synthesis in fungi |

Uniqueness of Cyazofamid: Cyazofamid's distinctive feature lies in its dual action against multiple life stages of fungi combined with its relatively low toxicity to mammals compared to other similar fungicides. Its specific targeting of Oomycete fungi also sets it apart from broader-spectrum agents like azoxystrobin.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Cyazofamid is reported to inhibit complex 3 but at the Qi site (antimycin site) which differs from that of other recent fungicidal inhibitors of complex 3 which act at the Qo site. It is claimed to be specific in its inhibitory action to mitochondria from oomycete fungi.

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Major metabolites in urine and feces were identified. There were no significant products of cleavage between phenyl and imidazole substituents. Most of administered label was absorbed following low dose treatment, although 16 to 20% of administered label was found as unchanged a.i. in feces. Males given low dose treatment excreted more label in urine than in feces (about 2:1), whereas in females the ratio was about 1:1. This difference probably reflects a greater excretion of absorbed material in females via the bile compared to males. High dose level was very poorly absorbed, evidenced by 86-87% of administered label being found in feces as unchanged a.i. All identified metabolites displayed hydrolytic cleavage of the N,Ndimethylsulfonamide group away from the imidazole ring. Of remaining substituents, the methyl group on the phenyl ring was either oxidized to a carboxylic acid (the major urinary metabolite), or conjugated by GSH and further modified to form a series of metabolites. The major two of these metabolites were alpha-(methylsulfinyl)-p-tolyl and alpha-(methylsulfonyl)-p-tolyl derivatives, both of which were primarily limited to urine of low dose females. Label clearance from blood and other tissues was rapid. In low dose rats there were typically about 10-fold reductions from peak concentrations at 0.5 hr after dosing to the next sampling at 5.5 hr after dosing.

Three biliary-cannulated rats/sex/group were dosed once by gavage with either low or high dose level of cyazofamid (0.5 or 1000 mg/kg): either phenyl-labeled ((14)C-Bz)-IKF-916), or imidazole-labeled ((14)C-Im)-IKF-916). The only strong peak found in urine (50% of administered dose in M and 38% in F) was CCBA. Virtually all label in the feces of low-dose cannulated rats was the parent cyazofamid. Bile accounted for 12-22% of administered dose (M) or 29-39% of administered dose (F). Bile HPLC profiles were rather complex, displaying mostly rather polar components. Investigators justifiably concluded in the footnotes to these pages that structures were "predominantly catabolic products of the glutathione conjugate of CCIM" (CCIM is 4-chloro-5-ptolylimidazole- 2-carbonitrile). The benzoic acid metabolite, CCBA, was also a significant component of bile (about 4% of administered dose in M and F). Complex HPLC profiles of bile extracts were progressively simplified to a few major peaks upon treatment with glucuronidase and acidification. A low-dose male bile profile after such treatment yielded 19% of label in bile as CHCN, and a slight increase over the pre-processing levels of CCBA. CHCN is CCIM with the methyl group on the phenyl ring oxidized to a hydroxymethyl. Together CHCN and CCIM comprised 46% of the bile extracts thus treated, and nearly all of the balance of radiolabel was found in two peaks of relatively polar material ... Thus it appears that conjugation of bile products to glucuronides is a quantitatively important process, in addition to conjugation by glutathione. It was noted in the core metabolism study that CH3SO2-CCIM and CH3SO-CCIM (two products of glutathione addition and subsequent modification) were abundant in urine of non-cannulated females; however cannulated rats of either gender in this study yielded no common urinary metabolites other than CCBA. This suggests that these two metabolites were biliary glutathione derivatives.

Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Biological Half Life

Use Classification

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)